molecular formula C17H17N3O4 B11558066 2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11558066
M. Wt: 327.33 g/mol
InChI Key: RBUWLGNEFZRBDU-VCHYOVAHSA-N
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Description

2-(3,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenoxy)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-3-8-16(9-13(12)2)24-11-17(21)19-18-10-14-4-6-15(7-5-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

RBUWLGNEFZRBDU-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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